molecular formula C22H17F2N3OS B2954365 (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone CAS No. 897482-28-9

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone

Cat. No.: B2954365
CAS No.: 897482-28-9
M. Wt: 409.45
InChI Key: XHZZNVWKDJPSCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone” is a chemical compound with the molecular formula C20H19F2N3O3S2 . It is a derivative of the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a difluorobenzo[d]thiazol-2-yl group, a piperazin-1-yl group, and a naphthalen-2-yl methanone group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 394.4 g/mol . More detailed properties such as solubility, melting point, and boiling point are not available in the search results.

Scientific Research Applications

  • Antiemetic Potential : A study by Darmani (2001) explores the antiemetic potential of cannabinoids, including compounds structurally related to (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone, particularly against cisplatin-induced vomiting. This research highlights the therapeutic potential of these compounds in managing chemotherapy-induced nausea and vomiting (Darmani, 2001).

  • Anti-mycobacterial Chemotypes : Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype, showing potential for developing new therapeutics against tuberculosis (Pancholia et al., 2016).

  • Antimicrobial Activity : Patel et al. (2011) investigated the synthesis and antimicrobial activity of new pyridine derivatives, which are structurally related to the compound . This research contributes to the development of new antimicrobial agents (Patel et al., 2011).

  • Molecular Interaction Studies : Shim et al. (2002) conducted a molecular interaction study of a related compound, providing insights into its binding interactions with cannabinoid receptors. Such studies are crucial for understanding the pharmacological actions of these compounds (Shim et al., 2002).

  • Structural and Biological Analysis : Research by Prasad et al. (2018) on a structurally similar compound focused on its synthesis, structural exploration, and biological activity, particularly its antiproliferative effects (Prasad et al., 2018).

  • Anticonvulsant Activity Evaluation : Ghareb et al. (2017) synthesized and evaluated novel naphthalen-2-yl acetate derivatives as potential anticonvulsant agents. This underscores the therapeutic potential of these compounds in treating epilepsy and related disorders (Ghareb et al., 2017).

  • Anticancer Evaluation : Gouhar and Raafat (2015) explored the synthesis of naphthalen-1-yl oxiran derivatives and their reaction with various nucleophiles, evaluating their potential as anticancer agents (Gouhar & Raafat, 2015).

Properties

IUPAC Name

[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3OS/c23-17-12-18(24)20-19(13-17)29-22(25-20)27-9-7-26(8-10-27)21(28)16-6-5-14-3-1-2-4-15(14)11-16/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZZNVWKDJPSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.